molecular formula C8H13N5O B4545259 N-CYCLOPENTYL-N'-(1H-1,2,4-TRIAZOL-3-YL)UREA

N-CYCLOPENTYL-N'-(1H-1,2,4-TRIAZOL-3-YL)UREA

Cat. No.: B4545259
M. Wt: 195.22 g/mol
InChI Key: VJLIKKGWKSSXLF-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-N’-(1H-1,2,4-TRIAZOL-3-YL)UREA is a chemical compound that features a cyclopentyl group and a 1H-1,2,4-triazol-3-yl group linked through a urea moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent. The presence of the triazole ring, a common pharmacophore, enhances its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOPENTYL-N’-(1H-1,2,4-TRIAZOL-3-YL)UREA typically involves the reaction of cyclopentyl isocyanate with 1H-1,2,4-triazol-3-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The general reaction scheme is as follows:

Cyclopentyl isocyanate+1H-1,2,4-triazol-3-amineN-CYCLOPENTYL-N’-(1H-1,2,4-TRIAZOL-3-YL)UREA\text{Cyclopentyl isocyanate} + \text{1H-1,2,4-triazol-3-amine} \rightarrow \text{N-CYCLOPENTYL-N'-(1H-1,2,4-TRIAZOL-3-YL)UREA} Cyclopentyl isocyanate+1H-1,2,4-triazol-3-amine→N-CYCLOPENTYL-N’-(1H-1,2,4-TRIAZOL-3-YL)UREA

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction environments can further improve the scalability of the process.

Types of Reactions:

    Oxidation: N-CYCLOPENTYL-N’-(1H-1,2,4-TRIAZOL-3-YL)UREA can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the triazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-CYCLOPENTYL-N’-(1H-1,2,4-TRIAZOL-3-YL)UREA, each with potential unique biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-N’-(1H-1,2,4-TRIAZOL-3-YL)UREA involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites of enzymes. This binding can inhibit the enzyme’s activity, leading to the desired biological effect, such as the inhibition of cancer cell growth or microbial proliferation.

Comparison with Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Cyclopentyl urea derivatives: Compounds with a cyclopentyl group linked to a urea moiety, showing comparable chemical reactivity.

Uniqueness: N-CYCLOPENTYL-N’-(1H-1,2,4-TRIAZOL-3-YL)UREA is unique due to the combination of the cyclopentyl group and the 1H-1,2,4-triazol-3-yl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and other scientific research applications.

Properties

IUPAC Name

1-cyclopentyl-3-(1H-1,2,4-triazol-5-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c14-8(11-6-3-1-2-4-6)12-7-9-5-10-13-7/h5-6H,1-4H2,(H3,9,10,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLIKKGWKSSXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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